molecular formula C23H28N4O2S B1212167 3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one

3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one

Cat. No. B1212167
M. Wt: 424.6 g/mol
InChI Key: NTPAWLKPCLLDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one is a N-arylpiperazine.

Scientific Research Applications

1. Receptor Affinity and Selectivity

This compound has been studied for its affinity and selectivity towards 5-HT1A receptors. It has shown promising results in radioligand binding assays, indicating its potential as a selective ligand for these receptors (Modica et al., 1997).

2. Synthesis and Biological Activity

The compound has been synthesized as part of various studies exploring new heterocyclic compounds with potential anti-inflammatory and analgesic properties. Its role in such synthetic processes indicates its versatility in medicinal chemistry (Abu‐Hashem et al., 2020).

3. Antitumor Evaluation

In the field of oncology, this compound has been involved in the synthesis and antitumor evaluation of novel derivatives. Some of these derivatives have shown broad-spectrum antitumor activity, highlighting the compound's potential in cancer research (El-Sherbeny et al., 2010).

4. 5-HT2A Receptor Antagonist Activity

Studies have also focused on the synthesis of novel derivatives acting as 5-HT2A receptor antagonists. These derivatives, including this compound, have been evaluated for their pharmacological properties, contributing to neuropharmacological research (El-kerdawy et al., 2010).

5. Antihypertensive Agent Potential

Research has indicated that derivatives of this compound may serve as potent oral antihypertensive agents. This opens up possibilities for its use in cardiovascular disease treatment (Russell et al., 1988).

6. Synthesis of Functionalized Derivatives

The compound has been used in the synthesis of various functionalized derivatives. These derivatives have been studied for their regioselectivity and mechanism of reaction, contributing to organic chemistry knowledge (Shawali et al., 2006).

7. Antimicrobial Activity

Several derivatives synthesized from this compound have shown promising antimicrobial activities. This suggests its utility in the development of new antimicrobial agents (Mittal et al., 2011).

properties

Product Name

3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one

Molecular Formula

C23H28N4O2S

Molecular Weight

424.6 g/mol

IUPAC Name

4-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C23H28N4O2S/c1-25-12-14-26(15-13-25)23-24-21-20(18-6-4-3-5-7-19(18)30-21)22(28)27(23)16-8-10-17(29-2)11-9-16/h8-11H,3-7,12-15H2,1-2H3

InChI Key

NTPAWLKPCLLDPC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2C5=CC=C(C=C5)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 3
3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 4
3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 5
3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one
Reactant of Route 6
3-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one

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